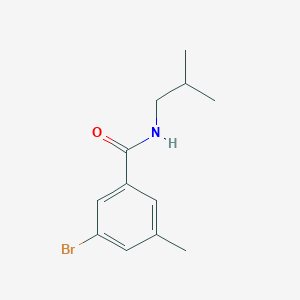
3-Bromo-5-methyl-N-(2-methylpropyl)benzamide
Vue d'ensemble
Description
3-Bromo-5-methyl-N-(2-methylpropyl)benzamide, also known as BMPA, is an important chemical compound that has been studied extensively in the scientific research community. It is a brominated amide that is used in a variety of applications, ranging from synthetic organic chemistry to biological research. BMPA is a useful reagent in the synthesis of various compounds, including those used in drug discovery and development. It is also used as a building block in the synthesis of other compounds, such as polymers and polysaccharides. In addition, BMPA has been found to have various biochemical and physiological effects, making it an important tool in the study of biological systems.
Applications De Recherche Scientifique
3-Bromo-5-methyl-N-(2-methylpropyl)benzamide has many applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including those used in drug discovery and development. It is also used as a building block in the synthesis of other compounds, such as polymers and polysaccharides. In addition, 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide is used in the study of biological systems, as it has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide is not yet fully understood. However, it is believed to act through a variety of pathways, including inhibition of enzymes, modulation of ion channels, and binding to DNA. In addition, 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide has been found to interact with a variety of receptors, including those involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
3-Bromo-5-methyl-N-(2-methylpropyl)benzamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide can inhibit the activity of a variety of enzymes, including those involved in DNA replication and transcription. In addition, 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide has been found to modulate the activity of ion channels, resulting in changes in cellular function. 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide has also been found to interact with a variety of receptors, including those involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide in lab experiments has several advantages. First, it is a relatively inexpensive and widely available reagent. In addition, the reaction conditions for its synthesis are mild, making it easy to use in a laboratory setting. Finally, 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide can be used in a variety of applications, from drug discovery to the synthesis of other compounds.
However, there are also some limitations to using 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide in lab experiments. First, the overall yield of the reaction is typically low. In addition, 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide can be toxic in high concentrations and may cause irritation to the skin and eyes. Finally, 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide is a volatile compound, so it should be handled with care and stored in a cool, dry place.
Orientations Futures
For research include further investigation into the biochemical and physiological effects of 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide, as well as the development of new synthetic methods for its production. In addition, further studies are needed to investigate the potential applications of 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide in drug discovery and development. Finally, further research is needed to investigate the potential toxicity of 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide and to develop safe and effective protocols for its use in laboratory settings.
Propriétés
IUPAC Name |
3-bromo-5-methyl-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(2)7-14-12(15)10-4-9(3)5-11(13)6-10/h4-6,8H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQYGYJLBCEYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1448497.png)
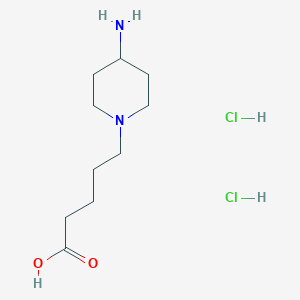

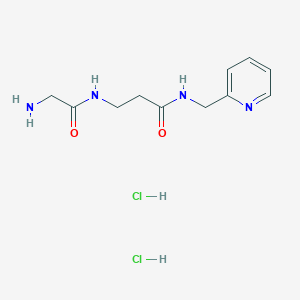
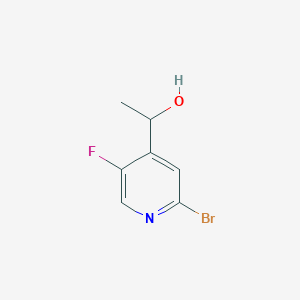
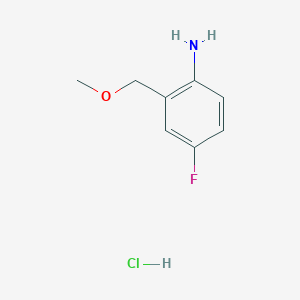

![7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B1448510.png)


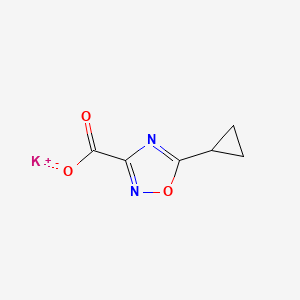


![3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1448519.png)